molecular formula C8H16N2O2S B1270788 Tert-Butyl N-(3-Amino-3-Thioxopropyl)Carbamate CAS No. 77152-97-7

Tert-Butyl N-(3-Amino-3-Thioxopropyl)Carbamate

Cat. No. B1270788
CAS RN: 77152-97-7
M. Wt: 204.29 g/mol
InChI Key: OBDMXQCRRWGEQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of carbamate derivatives, including those similar to Tert-Butyl N-(3-Amino-3-Thioxopropyl)Carbamate, involves chemoselective transformations of amino protecting groups. For instance, the N-tert-butyldimethylsilyloxycarbonyl group, a type of silyl carbamate, is synthesized from N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z) groups by treatment with tert-butyldimethylsilyl trifluoromethanesulfonate/2,6-lutidine and tert-butyldimethylsilane/Pd(OAc)2, respectively (Sakaitani & Ohfune, 1990). Such methods offer a pathway for the efficient synthesis of carbamates through selective reactions.

Molecular Structure Analysis

Studies on molecular structure, such as the vibrational frequency analysis and DFT studies on tert-Butyl N-(thiophen-2yl)carbamate, provide insights into the geometric parameters, bond lengths, angles, and electronic properties of carbamate derivatives. These investigations help in understanding the molecular conformation and stability, which are crucial for their reactivity and application (Sert et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of carbamate compounds, including Tert-Butyl N-(3-Amino-3-Thioxopropyl)Carbamate, involves their participation in various chemical reactions. For example, N-tert-butanesulfinyl imines, closely related to carbamates, are versatile intermediates for the asymmetric synthesis of amines, showcasing the carbamate group's role in synthetic chemistry (Ellman, Owens, & Tang, 2002).

Physical Properties Analysis

The physical properties of carbamate derivatives, including melting points, boiling points, solubility, and crystal structure, have been explored to determine their suitability for various applications. Studies on compounds like tert-Butyl N-(thiophen-2-yl)carbamate offer detailed information on the crystal packing and intermolecular interactions, which are essential for understanding the material's physical behavior (Hsu, Singer, Cordes, & Findlater, 2013).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability under different conditions, are crucial for the application of carbamates in organic synthesis and other areas. Research on the synthesis and reactivity of various carbamate derivatives provides valuable insights into their chemical behavior and potential uses (Guijarro, Ortiz, & Yus, 1996).

Scientific Research Applications

Photocatalytic Amination

Tert-Butyl N-(3-Amino-3-Thioxopropyl)Carbamate has been utilized in photoredox-catalyzed aminations. For example, a study by Wang et al. (2022) demonstrated its use in a photoredox-catalyzed amination of o-hydroxyarylenaminones. This process established a new cascade pathway for the assembly of 3-aminochromones under mild conditions, which is significant for the synthesis of diverse amino pyrimidines and expands the applications of photocatalyzed protocols (Wang et al., 2022).

Metalation and Alkylation Studies

The compound is also explored in metalation and alkylation studies. Sieburth et al. (1996) investigated tert-butyl carbamate derivatives of aminomethyltrialkylsilanes for their ability to undergo metalation between nitrogen and silicon, followed by reaction with electrophiles. This study contributes to the understanding of the reactivity and potential applications of tert-butyl N-(3-Amino-3-Thioxopropyl)Carbamate in the field of organometallic chemistry (Sieburth et al., 1996).

Synthesis of Insecticide Analogues

The synthesis of insecticide analogues is another application. A study by Brackmann et al. (2005) involved the conversion of tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate into spirocyclopropanated analogues of the insecticide Thiacloprid. This synthesis route, involving a cocyclization process, highlights the versatile role of tert-butyl N-(3-Amino-3-Thioxopropyl)Carbamate in creating agriculturally relevant compounds (Brackmann et al., 2005).

Chemoselective Transformation Studies

In chemoselective transformation studies, Sakaitani and Ohfune (1990) researched the synthesis of the N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate) from tert-butyl N-(3-Amino-3-Thioxopropyl)Carbamate. This study aids in the development of novel synthetic methods for the production of N-ester type compounds, which are important in various chemical synthesis processes (Sakaitani & Ohfune, 1990).

properties

IUPAC Name

tert-butyl N-(3-amino-3-sulfanylidenepropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S/c1-8(2,3)12-7(11)10-5-4-6(9)13/h4-5H2,1-3H3,(H2,9,13)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDMXQCRRWGEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370860
Record name tert-Butyl (3-amino-3-sulfanylidenepropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-Butyl N-(3-Amino-3-Thioxopropyl)Carbamate

CAS RN

77152-97-7
Record name tert-Butyl (3-amino-3-sulfanylidenepropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2-carbamothioylethyl)carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Rami, JY Winum, CT Supuran… - Journal of Enzyme …, 2019 - Taylor & Francis
Using histamine as lead molecule, a library of (hetero)aryl substituted thiazol-2,4-yl derivatives incorporating pyridine as proton shuttling moiety were obtained and investigated as …
Number of citations: 8 www.tandfonline.com

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